molecular formula C22H27N5O3 B2696649 1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946204-53-1

1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2696649
CAS No.: 946204-53-1
M. Wt: 409.49
InChI Key: MKECIHZBXCGBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazin-7(6H)-one core. Its structure includes a 3,4-dimethylphenyl group at position 1, an isopropyl substituent at position 4, and a 2-morpholino-2-oxoethyl moiety at position 6.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-14(2)20-18-12-23-27(17-6-5-15(3)16(4)11-17)21(18)22(29)26(24-20)13-19(28)25-7-9-30-10-8-25/h5-6,11-12,14H,7-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKECIHZBXCGBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCOCC4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyridazinone core, followed by the introduction of the 3,4-dimethylphenyl, isopropyl, and morpholino-oxoethyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of analogs with varying properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its biological activity makes it a candidate for studying various biochemical pathways and interactions.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs targeting specific diseases.

    Industry: It may find applications in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and synthetic methodologies derived from the evidence provided. Key differences in core scaffolds, substituents, and synthetic efficiency are highlighted.

Core Structure and Electronic Properties

Compound Name/ID Core Structure Key Substituents Electronic Effects
Target Compound Pyrazolo[3,4-d]pyridazin-7(6H)-one 3,4-Dimethylphenyl, isopropyl, 2-morpholino-2-oxoethyl Adjacent nitrogen atoms in pyridazinone enhance electron-deficient character.
Compounds 2–10 Pyrazolo[3,4-d]pyrimidin-4-ones Substituted phenyl, 2-oxoethylthio Pyrimidinone core has nitrogen atoms at 1 and 3, altering electron distribution.
Compound 1l Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano Nitro and cyano groups introduce strong electron-withdrawing effects.
Compounds 13a–e Pyrazolo[3,4-b]pyrazin-5(4H)-ones Methyl, nitro, amino acid-derived groups Pyrazinone core with nitrogen at positions 1 and 4; substituents modulate polarity.

Substituent Effects on Physicochemical Properties

Compound Name/ID Substituent Features Impact on Properties
Target Compound Morpholino (polar), isopropyl (bulky), dimethylphenyl Enhanced solubility (morpholino) vs. lipophilicity (aromatic, alkyl groups).
Compounds 2–10 Thioether-linked oxoethyl, substituted phenyl Thioether may reduce solubility; phenyl substituents modulate steric and electronic.
Compound 1l 4-Nitrophenyl, phenethyl High melting point (243–245°C) due to nitro group and crystalline packing.
Dihydropyrimidinones Aryl, ethyl ester Ester groups improve solubility; aryl groups enhance π-π stacking.

Key Insight: The morpholino group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., methyl or nitro groups in analogs).

Research Findings and Implications

  • Structural Uniqueness: The target’s morpholino-oxoethyl group distinguishes it from analogs with thioether (e.g., ) or nitro substituents (e.g., ), suggesting distinct pharmacokinetic profiles.
  • Synthetic Challenges: Unlike one-pot dihydropyrimidinone syntheses , the target’s pyridazinone core may require specialized cyclization conditions.

Biological Activity

1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, with CAS number 946204-53-1, is a complex organic compound recognized for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

The molecular formula of this compound is C22H27N5O3C_{22}H_{27}N_{5}O_{3} with a molecular weight of 409.5 g/mol. Its structure features a pyrazolo[3,4-d]pyridazinone core, which is known for diverse biological activities.

PropertyValue
Molecular FormulaC22H27N5O3
Molecular Weight409.5 g/mol
CAS Number946204-53-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancerous pathways. It is hypothesized that the compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which are implicated in inflammatory processes and pain modulation.

Biological Activity Overview

Recent studies have highlighted the following key areas of biological activity for this compound:

  • Anti-inflammatory Activity :
    • The compound exhibits significant inhibition of COX-II with IC50 values indicating potent anti-inflammatory effects. For instance, related compounds have shown IC50 values ranging from 0.52 to 22.25 μM against COX enzymes .
    • In vivo studies demonstrated a reduction in inflammatory markers and symptoms comparable to established anti-inflammatory drugs like Celecoxib .
  • Anticancer Properties :
    • The compound has been explored as a potential inhibitor of polo-like kinase 1 (Plk1), a target in various cancers. Inhibiting Plk1 can disrupt cancer cell proliferation and survival mechanisms .
    • Preliminary findings suggest that derivatives of this compound may exhibit selective toxicity towards cancer cells while sparing normal cells, potentially reducing side effects associated with traditional chemotherapeutics.

Case Studies and Research Findings

Several recent studies have investigated the biological activity of this compound and its analogs:

  • Study on COX Inhibition : A study published in ACS Omega reported on the synthesis and evaluation of pyrazole derivatives as COX inhibitors. Among these, certain derivatives showed enhanced selectivity and potency against COX-II compared to traditional NSAIDs .
  • Polo-like Kinase Inhibition : Research has indicated that compounds similar to this compound could effectively inhibit Plk1 PBD interactions, offering a novel approach to cancer treatment with potentially fewer side effects .

Summary of Biological Activities

Activity TypeMechanism / TargetIC50 Value (μM)Reference
Anti-inflammatoryCOX-II inhibition0.52 - 22.25
Anticancer (Plk1)Polo-like kinase inhibitionNot specified

Q & A

Q. Q1. What spectroscopic methods are recommended for confirming the structural identity of this compound?

Answer:

  • 1H/13C NMR : Assign proton and carbon environments, focusing on aromatic protons (6.5–8.5 ppm for substituted phenyl groups) and morpholino/methyl/isopropyl groups (e.g., δ 1.2–1.4 ppm for isopropyl CH3) .
  • HRMS (ESI) : Validate molecular weight with <2 ppm mass accuracy. For example, calculate exact mass (e.g., C25H31N5O3) and compare with observed values to confirm purity .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and morpholine-related C-N stretches (~1100–1250 cm⁻¹) to confirm functional groups .

Q. Q2. How can researchers design a stability study for this compound under varying pH and temperature conditions?

Answer:

  • Experimental Design : Use a split-plot factorial design with pH (2.0, 7.4, 9.0) and temperature (4°C, 25°C, 40°C) as factors. Monitor degradation via HPLC at intervals (0, 7, 14, 30 days) .
  • Analytical Endpoints : Quantify degradation products using LC-MS and assess structural changes via comparative NMR .

Advanced Research Questions

Q. Q3. How can computational modeling predict the binding affinity of this compound to kinase targets (e.g., CDK2 or Aurora A)?

Answer:

  • Docking Workflow :
    • Prepare the ligand (compound) and receptor (kinase PDB ID: e.g., 2BGU) using AutoDock Tools.
    • Apply semi-empirical quantum mechanics (PM6) for ligand geometry optimization.
    • Run molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
  • Validation : Compare predicted binding energies (ΔG) with experimental IC50 values from kinase inhibition assays .

Q. Q4. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Answer:

  • Meta-Analysis Framework :
    • Aggregate data from multiple studies (e.g., MCF-7 IC50 vs. murine xenograft tumor regression).
    • Adjust for metabolic differences using liver microsome assays to identify active metabolites .
    • Apply pharmacokinetic modeling (e.g., compartmental analysis) to correlate exposure and efficacy .
  • Case Study : If in vitro IC50 is 11 µM (MCF-7) but in vivo efficacy is low, investigate bioavailability via Caco-2 permeability assays .

Q. Q5. How to optimize the synthetic route to improve yield and reduce byproducts?

Answer:

  • Stepwise Optimization :
    • Reaction Solvent : Replace pyridine with DMF or THF to enhance solubility of intermediates .
    • Catalyst Screening : Test Pd(OAc)2 or CuI for coupling steps to reduce reaction time.
    • Purification : Use preparative HPLC with C18 columns to isolate the target compound from regioisomers .
  • Yield Metrics : Compare isolated yields (e.g., 51% initial vs. 70% optimized) and characterize byproducts via LC-MS .

Q. Q6. What environmental impact assessment protocols apply to this compound?

Answer:

  • Fate and Transport Studies :
    • Abiotic Degradation : Conduct hydrolysis/photolysis experiments (OECD 111) under UV light (λ=254 nm) to measure half-life .
    • Bioaccumulation : Use logP (calculated via ChemAxon) to predict partitioning in aquatic systems. A logP >3 indicates potential bioaccumulation .
  • Ecotoxicity : Perform Daphnia magna acute toxicity tests (OECD 202) to determine LC50 values .

Methodological Guidance for Data Interpretation

Q. Q7. How to interpret conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

Answer:

  • Root-Cause Analysis :
    • NMR Artifacts : Check for solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) or incomplete deuteration masking key signals .
    • Crystallography Limitations : If X-ray data shows disorder in the morpholino group, validate via DFT calculations (e.g., Gaussian 16) to compare theoretical/experimental geometries .

Q. Q8. What statistical methods are suitable for analyzing dose-response relationships in preclinical studies?

Answer:

  • Dose-Response Modeling :
    • Fit data to a sigmoidal curve (variable slope) using GraphPad Prism: Y=Bottom+TopBottom1+10(LogEC50X)×HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC50} - X) \times \text{HillSlope}}}.
    • Apply ANOVA with Tukey’s post-hoc test to compare treatment groups (e.g., 10 µM vs. control) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.